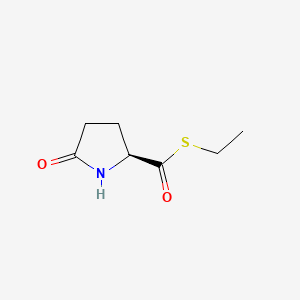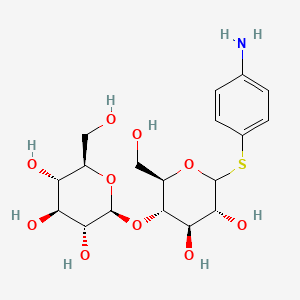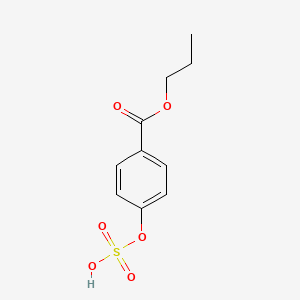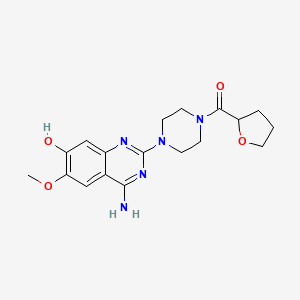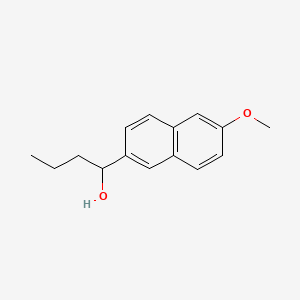
1-(6-Methoxynaphthalen-2-yl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methoxynaphthalen-2-yl)butan-1-ol is an organic compound with the molecular formula C15H18O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the 6-position and a butanol side chain at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-naphthaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with butylmagnesium bromide to form the corresponding alcohol.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Methoxynaphthalen-2-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(6-Methoxynaphthalen-2-yl)butan-1-one or 1-(6-Methoxynaphthalen-2-yl)butanoic acid.
Reduction: Formation of 1-(6-Methoxynaphthalen-2-yl)butane.
Substitution: Formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
1-(6-Methoxynaphthalen-2-yl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-tumor properties.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the activity of the orphan nuclear receptor Nur77, leading to the induction of apoptosis in cancer cells . The compound can upregulate Nur77 expression and trigger its nuclear export, resulting in cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-Methoxynaphthalen-2-yl)ethanol: A similar compound with an ethanol side chain instead of butanol.
4-(6-Methoxynaphthalen-2-yl)butan-2-ol: Another derivative with a different substitution pattern on the butanol side chain.
Uniqueness
1-(6-Methoxynaphthalen-2-yl)butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate Nur77 and induce apoptosis in cancer cells sets it apart from other similar compounds .
Propriétés
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-3-4-15(16)13-6-5-12-10-14(17-2)8-7-11(12)9-13/h5-10,15-16H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRVVXQFJBSJFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





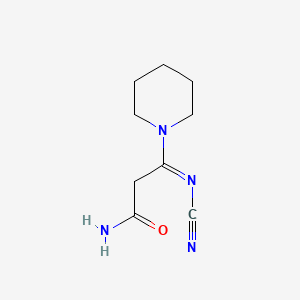
![Tetrazolo[1,5-a]pyridin-7-amine](/img/structure/B565968.png)
